2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)butanamide
Overview
Description
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of pyrimidinyl amides. Compounds in this class often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)butanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and urea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.
Formation of the Butanamide Moiety: The final step involves the coupling of the pyrimidine derivative with a butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions could potentially target the carbonyl group in the pyrimidine ring.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group could yield alcohol derivatives.
Substitution: Substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)butanamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-phenylbutanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-chlorophenyl)butanamide: Contains a chlorine atom instead of fluorine, which could lead to different pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)butanamide may enhance its metabolic stability and binding affinity to certain biological targets, making it a unique and potentially more effective compound compared to its analogs.
Properties
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-fluorophenyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-4-14(20-11(3)9-10(2)18-16(20)22)15(21)19-13-7-5-12(17)6-8-13/h5-9,14H,4H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYNOYPMHUXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=CC(=NC2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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